N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) group. These groups are often used in organic synthesis to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Trimethylsilyl Group: The trimethylsilyl (TMS) group is introduced by reacting the Boc-protected alanine with trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc and TMS groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The TMS group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while fluoride ions (e.g., from tetrabutylammonium fluoride) are used to remove the TMS group.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the TMS group under mild conditions.
Major Products Formed
Deprotection: The major product is the free amino acid, alanine.
Substitution: Depending on the nucleophile used, various substituted alanine derivatives can be formed.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of modified amino acids used in protein engineering.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine primarily involves its role as a protected amino acid. The Boc and TMS groups protect the amino and carboxyl groups, respectively, during chemical reactions. This allows for selective reactions to occur at other functional groups without interference.
Comparison with Similar Compounds
Similar Compounds
(2r)-n-Tert-butoxycarbonyl-3-trimethylsilylvaline: Similar to N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine but with a valine backbone.
(2r)-n-Tert-butoxycarbonyl-3-trimethylsilylglycine: Similar but with a glycine backbone.
Uniqueness
This compound is unique due to its specific combination of protecting groups and its alanine backbone. This makes it particularly useful in the synthesis of alanine-containing peptides and other derivatives.
Properties
Molecular Formula |
C11H23NO4Si |
---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C11H23NO4Si/c1-11(2,3)16-10(15)12-8(9(13)14)7-17(4,5)6/h8H,7H2,1-6H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
LMFSUXXQTKCGGW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[Si](C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Si](C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.